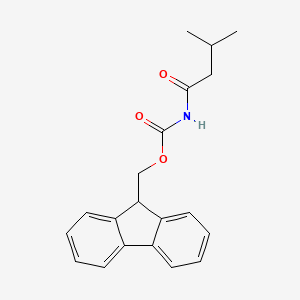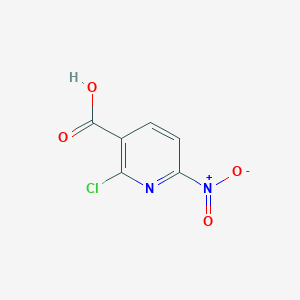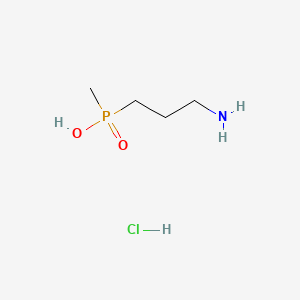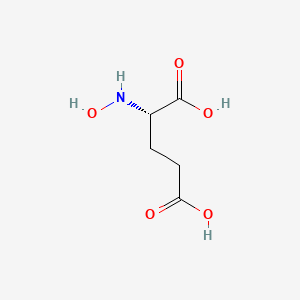
N-Hydroxy-L-glutamic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Hydroxy-L-glutamic acid is a derivative of L-glutamic acid, an important amino acid involved in various cellular processesIt is known for its ability to form additional hydrogen bonds, both as donors and acceptors, which makes it a valuable tool in studying interactions with receptors and other biological molecules .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-L-glutamic acid typically involves the hydroxylation of L-glutamic acid. One common method is the bromination of N-phthaloyl-L-glutamic acid followed by methanolysis, which yields a mixture of diastereoisomers . Another approach involves the use of N-succinyl L-amino acid hydroxylase (SadA) for the stereoselective hydroxylation of N-succinyl aliphatic L-amino acids .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale amino acid synthesis, such as the use of biocatalysts and optimized reaction conditions, can be applied to its production.
Analyse Des Réactions Chimiques
Types of Reactions
N-Hydroxy-L-glutamic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it back to L-glutamic acid or other reduced forms.
Substitution: It can participate in substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxo derivatives, while reduction can regenerate L-glutamic acid.
Applications De Recherche Scientifique
N-Hydroxy-L-glutamic acid has several scientific research applications:
Mécanisme D'action
N-Hydroxy-L-glutamic acid exerts its effects primarily through its interactions with glutamate receptors. It activates both ionotropic and metabotropic glutamate receptors, which are involved in fast excitatory transmission and various signaling pathways in the central nervous system . The compound’s ability to form additional hydrogen bonds enhances its binding affinity and specificity for these receptors.
Comparaison Avec Des Composés Similaires
Similar Compounds
L-Glutamic acid: The parent compound, involved in protein synthesis and neurotransmission.
N-Hydroxy-L-glutamine: Another derivative with similar hydroxylation but different functional properties.
L-Glutamic acid N,N-diacetic acid: A biodegradable chelating agent used in industrial applications.
Uniqueness
N-Hydroxy-L-glutamic acid is unique due to its hydroxyl group, which allows for additional hydrogen bonding interactions. This property makes it particularly useful in studying receptor-ligand interactions and in the synthesis of complex natural products .
Propriétés
Numéro CAS |
13782-56-4 |
|---|---|
Formule moléculaire |
C5H9NO5 |
Poids moléculaire |
163.13 g/mol |
Nom IUPAC |
(2S)-2-(hydroxyamino)pentanedioic acid |
InChI |
InChI=1S/C5H9NO5/c7-4(8)2-1-3(6-11)5(9)10/h3,6,11H,1-2H2,(H,7,8)(H,9,10)/t3-/m0/s1 |
Clé InChI |
NNIVFXCKHNRSRL-VKHMYHEASA-N |
SMILES isomérique |
C(CC(=O)O)[C@@H](C(=O)O)NO |
SMILES canonique |
C(CC(=O)O)C(C(=O)O)NO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-(((Tert-butoxycarbonyl)amino)methyl)-2'-methyl-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B13148384.png)



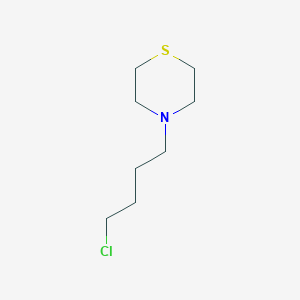
![2-[(2E)-2-[[20-[(E)-[1-(dicyanomethylidene)-3-oxoinden-2-ylidene]methyl]-3,3,16,16-tetrakis(4-hexylphenyl)-6,10,13,19,23,26-hexathiaoctacyclo[12.12.0.02,12.04,11.05,9.015,25.017,24.018,22]hexacosa-1(14),2(12),4(11),5(9),7,15(25),17(24),18(22),20-nonaen-7-yl]methylidene]-3-oxoinden-1-ylidene]propanedinitrile](/img/structure/B13148426.png)
